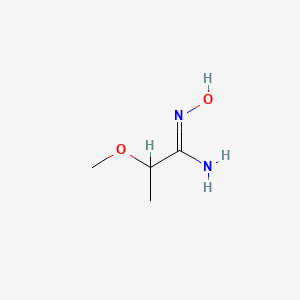

(1Z)-N'-hydroxy-2-methoxypropanimidamide

Description

Properties

IUPAC Name |

N'-hydroxy-2-methoxypropanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-3(8-2)4(5)6-7/h3,7H,1-2H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLCZPYLTOBSCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=NO)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=N/O)/N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (1Z)-N'-hydroxy-2-methoxypropanimidamide and its Analogs: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of N'-hydroxyimidamides, with a specific focus on propanimidamide derivatives. Due to the limited availability of direct experimental data for (1Z)-N'-hydroxy-2-methoxypropanimidamide, this document leverages data from the closely related analog, (1Z)-N'-hydroxy-2-methylpropanimidamide, to infer its physicochemical characteristics and potential biological activities. The guide will delve into the synthesis of this class of compounds, explore their potential therapeutic applications based on the known activities of similar structures, and provide detailed experimental protocols. This document aims to serve as a foundational resource for researchers interested in the exploration of novel N'-hydroxyimidamides in drug discovery and development.

Introduction: The N'-hydroxyimidamide Scaffold in Medicinal Chemistry

The N'-hydroxyimidamide functional group, also known as an amidoxime, is a versatile scaffold in medicinal chemistry. These compounds are characterized by the presence of a hydroxylamino group attached to an imine carbon. The unique electronic and structural features of this moiety allow it to act as a bioisostere for carboxylic acids, amides, and other functional groups, often leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates. Derivatives of N'-hydroxyimidamides have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This guide will focus on the specific properties of a propanimidamide derivative, providing insights into its potential as a therapeutic agent.

Physicochemical Properties: A Comparative Analysis

Properties of (1Z)-N'-hydroxy-2-methylpropanimidamide

This compound, with a methyl group at the 2-position, provides a baseline for understanding the physicochemical characteristics of the target molecule.

| Property | Value | Source |

| CAS Number | 35613-84-4 | [1] |

| Molecular Formula | C₄H₁₀N₂O | [1][2] |

| Molecular Weight | 102.14 g/mol | [2] |

| Melting Point | 60 °C | [1] |

| Boiling Point | 207.2 °C at 760 mmHg | [1] |

| Density | 1.09 g/cm³ | [1] |

| Solubility | Soluble in Chloroform, Methanol | [1][3] |

| pKa | 15.04 ± 0.50 (Predicted) | [1] |

| LogP | 1.08910 | [1] |

| Hydrogen Bond Donor Count | 2 | [1][2] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

| Rotatable Bond Count | 1 | [1][2] |

Predicted Influence of the 2-Methoxy Group

The substitution of a methyl group with a methoxy group at the 2-position in (1Z)-N'-hydroxy-2-methoxypropanimidamide is expected to introduce the following changes:

-

Increased Polarity and Hydrogen Bonding Capacity: The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, potentially increasing the molecule's solubility in polar solvents and altering its interaction with biological targets.

-

Altered Lipophilicity: The methoxy group is generally considered to be more hydrophilic than a methyl group, which would likely result in a lower LogP value for the target compound compared to its methyl analog.

-

Modified Conformation: The presence of the methoxy group could introduce steric hindrance and influence the preferred conformation of the molecule, which may affect its binding affinity to enzymes or receptors.

-

Metabolic Stability: The methoxy group may be susceptible to O-demethylation by cytochrome P450 enzymes, potentially representing a primary metabolic pathway.

Synthesis of N'-hydroxyimidamides: A General Protocol

The most common and efficient method for the synthesis of N'-hydroxyimidamides involves the addition of hydroxylamine to a nitrile precursor.[4] This approach is widely applicable to a variety of aliphatic and aromatic nitriles.

Synthetic Workflow

Caption: General synthetic workflow for N'-hydroxyimidamides.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the synthesis of aliphatic amidoximes and can be considered a starting point for the synthesis of (1Z)-N'-hydroxy-2-methoxypropanimidamide.[4][5]

-

Reaction Setup: In a round-bottom flask, dissolve the starting nitrile (e.g., 2-methoxypropanenitrile) in a suitable solvent such as ethanol.

-

Addition of Hydroxylamine: To the stirred solution, add an aqueous solution of hydroxylamine (typically 50% w/w). An excess of hydroxylamine is often used to drive the reaction to completion.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove excess hydroxylamine.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Biological Activities and Therapeutic Applications

While no specific biological data exists for (1Z)-N'-hydroxy-2-methoxypropanimidamide, the broader class of N'-hydroxyimidamides and related propanamide derivatives have shown promise in several therapeutic areas.

Anticancer Activity

Several N'-hydroxyimidamide derivatives have been investigated for their antiproliferative effects. For instance, Isobutanamidoxime (the methyl analog) has been shown to exhibit antitumor activities against P388 leukemia.[1] The mechanism of action for many anticancer amidoximes involves the inhibition of enzymes crucial for cancer cell proliferation, such as ribonucleotide reductase.

Antimicrobial and Antifungal Activity

The amide and imidamide functionalities are present in many antimicrobial agents.[6] Methoxy-substituted aromatic compounds, such as coumarin-chalcone hybrids, have demonstrated significant antimicrobial and antiproliferative effects.[7] It is plausible that (1Z)-N'-hydroxy-2-methoxypropanimidamide could exhibit similar properties, warranting investigation against a panel of pathogenic bacteria and fungi.

Anti-inflammatory Activity

Propanamide derivatives are known to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[8] The potential of (1Z)-N'-hydroxy-2-methoxypropanimidamide as an anti-inflammatory agent could be explored through in vitro and in vivo models of inflammation.

Other Potential Applications

Derivatives of propanamide and related structures have been explored for a variety of other therapeutic applications, including as analgesics and agents targeting the central nervous system.[9] Furthermore, compounds containing sulfonamide and carboxamide functionalities have shown activities such as urease inhibition and antioxidant effects.[8][10]

Signaling Pathways and Mechanistic Considerations

The potential biological activities of (1Z)-N'-hydroxy-2-methoxypropanimidamide would be mediated through its interaction with specific cellular targets. Based on the activities of related compounds, several signaling pathways could be relevant.

Sources

- 1. N'-Hydroxy-2-methylpropanimidamide|35613-84-4|lookchem [lookchem.com]

- 2. (Z)-N'-Hydroxyisobutyrimidamide | C4H10N2O | CID 9582835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N'-Hydroxy-2-methylpropanimidamide CAS#: 35613-84-4 [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N'-HYDROXY-2-THIOPHENECARBOXIMIDAMIDE synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial, Antiproliferative Effects and Docking Studies of Methoxy Group Enriched Coumarin-Chalcone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One [journals.plos.org]

(1Z)-N'-hydroxy-2-methoxypropanimidamide chemical structure and IUPAC name

An In-Depth Technical Guide to (1Z)-N'-hydroxy-2-methoxypropanimidamide for Researchers and Drug Development Professionals

Executive Summary

(1Z)-N'-hydroxy-2-methoxypropanimidamide is a small molecule belonging to the amidoxime class of compounds. Amidoximes are of significant interest in medicinal chemistry due to their versatile biological activities and their role as prodrugs and nitric oxide donors. This guide provides a comprehensive overview of the chemical identity, structure, and a proposed synthesis of (1Z)-N'-hydroxy-2-methoxypropanimidamide. Furthermore, it explores the potential applications of this compound in drug discovery, drawing insights from the well-established pharmacology of the broader amidoxime family. This document serves as a foundational resource for researchers and scientists engaged in the exploration of novel therapeutics.

Introduction: The Significance of the Amidoxime Moiety

Amidoximes are a class of organic compounds characterized by the functional group RC(NOH)NH₂. Their unique structure, containing both a hydroxyimino and an amino group on the same carbon atom, makes them versatile scaffolds in synthetic chemistry and imparts a wide range of biological functions. In the field of drug development, amidoximes are particularly valued for several key reasons:

-

Prodrug Potential: Amidoximes are often employed as prodrugs of amidines, which exhibit a broad spectrum of pharmacological activities. The in vivo reduction of the N-hydroxy group to the corresponding amidine can improve bioavailability and modulate the pharmacokinetic profile of a drug candidate.

-

Nitric Oxide (NO) Donors: Certain amidoximes are capable of releasing nitric oxide, a critical signaling molecule in various physiological processes, including vasodilation and neurotransmission. This property makes them attractive for developing therapies for cardiovascular and other diseases.[1]

-

Broad Biological Activity: The amidoxime functional group is a key feature in molecules with demonstrated antibacterial, anti-inflammatory, anticancer, and antiviral properties, among others.[2][3][4]

This guide focuses specifically on (1Z)-N'-hydroxy-2-methoxypropanimidamide, providing detailed information on its chemical nature and potential as a subject for further research and development.

Chemical Identity of (1Z)-N'-hydroxy-2-methoxypropanimidamide

The precise identification and structural understanding of a molecule are paramount for any research endeavor. This section details the nomenclature and structural features of the target compound.

IUPAC Name and Chemical Formula

-

Systematic IUPAC Name: (1Z)-N'-hydroxy-2-methoxypropanimidamide

-

Molecular Formula: C₄H₁₀N₂O₂

This nomenclature precisely describes the arrangement of atoms. "Propanimidamide" indicates a three-carbon chain with an imidamide functional group. "2-methoxy" specifies a methoxy (-OCH₃) group on the second carbon, and "N'-hydroxy" places a hydroxyl (-OH) group on the amino nitrogen of the imidamide.

Chemical Structure and Stereochemistry

The structure of (1Z)-N'-hydroxy-2-methoxypropanimidamide is defined by its specific connectivity and spatial arrangement.

Caption: 2D structure of (1Z)-N'-hydroxy-2-methoxypropanimidamide.

The (1Z) designation is a critical stereochemical descriptor referring to the geometry around the carbon-nitrogen double bond (C=N). Following Cahn-Ingold-Prelog priority rules:

-

On the carbon atom, the amino group (-NH₂) has a higher priority than the 2-methoxypropyl group.

-

On the nitrogen atom, the hydroxyl group (-OH) has a higher priority than the implicit lone pair of electrons.

Since the two higher-priority groups (-NH₂ and -OH) are on the same side of the double bond, the configuration is designated as (Z), from the German zusammen ("together").

Physicochemical Properties

The following table summarizes the key computed physicochemical properties for (1Z)-N'-hydroxy-2-methoxypropanimidamide, which are essential for predicting its behavior in biological systems and for planning experimental work.

| Property | Value | Source |

| Molecular Weight | 118.13 g/mol | PubChem CID: 59864337 |

| XLogP3-AA | -0.3 | PubChem CID: 59864337 |

| Hydrogen Bond Donor Count | 2 | PubChem CID: 59864337 |

| Hydrogen Bond Acceptor Count | 4 | PubChem CID: 59864337 |

| Rotatable Bond Count | 2 | PubChem CID: 59864337 |

| Topological Polar Surface Area | 70.7 Ų | PubChem CID: 59864337 |

| Formal Charge | 0 | PubChem CID: 59864337 |

Proposed Synthesis Protocol

While specific literature on the synthesis of (1Z)-N'-hydroxy-2-methoxypropanimidamide is not available, a robust and widely used method for preparing amidoximes is the addition of hydroxylamine to a nitrile precursor.[1] This approach is highly efficient and applicable to a wide range of aliphatic nitriles.

Reaction Principle

The proposed synthesis proceeds via the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group in 2-methoxypropanenitrile. A mild base is typically used to generate free hydroxylamine from its hydrochloride salt.

Sources

- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of (1Z)-N'-hydroxy-2-methoxypropanimidamide: A Modern Approach Rooted in Classic Chemistry

Introduction: The Emergence of N'-Hydroxyimidamides in Drug Discovery

The N'-hydroxyimidamide functional group, also known as an amidoxime, is a critical pharmacophore in modern medicinal chemistry. These compounds are recognized for their ability to act as bioisosteres of carboxylic acids, amides, and other functional groups, often leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates. Their utility spans a wide range of therapeutic areas, including the development of antimicrobial, anticancer, and anti-inflammatory agents.[1] The focus of this guide, (1Z)-N'-hydroxy-2-methoxypropanimidamide, represents a specific scaffold within this important class of molecules. While the history of this particular compound is not extensively documented, its synthesis is grounded in well-established chemical principles. This guide will provide a comprehensive overview of the historical context of N'-hydroxyimidamide synthesis and a detailed, field-proven protocol for the preparation of (1Z)-N'-hydroxy-2-methoxypropanimidamide.

A Brief History: The Foundational Chemistry of N'-Hydroxyimidamides

The synthesis of N'-hydroxyimidamides is a classic transformation in organic chemistry, with roots in the late 19th and early 20th centuries. The most common and enduring method for their preparation is the addition of hydroxylamine to a nitrile precursor. This reaction is valued for its efficiency and broad applicability to a wide range of nitrile-containing compounds. Early investigations into this reaction laid the groundwork for the synthesis of a vast library of N'-hydroxyimidamides, which have since been explored for their diverse biological activities. While the specific discovery of (1Z)-N'-hydroxy-2-methoxypropanimidamide is not prominently featured in the historical literature, its synthesis follows this time-honored and reliable chemical pathway.

Core Synthetic Strategy: The Nitrile-Hydroxylamine Addition

The cornerstone of N'-hydroxyimidamide synthesis is the nucleophilic addition of hydroxylamine to the electrophilic carbon of a nitrile. This reaction proceeds through a straightforward mechanism and is typically carried out in a protic solvent, such as ethanol or water, often with heating to facilitate the reaction. The choice of a protic solvent is crucial as it can participate in the protonation of the nitrile nitrogen, thereby increasing the electrophilicity of the nitrile carbon and facilitating the nucleophilic attack by hydroxylamine.

The general workflow for this synthesis is depicted in the following diagram:

Caption: General workflow for the synthesis of (1Z)-N'-hydroxy-2-methoxypropanimidamide.

Detailed Experimental Protocol: Synthesis of (1Z)-N'-hydroxy-2-methoxypropanimidamide

This protocol is adapted from established procedures for the synthesis of analogous aliphatic N'-hydroxyimidamides.[1]

Materials and Equipment

| Material/Equipment | Specifications |

| 2-Methoxypropanenitrile | Reagent grade |

| Hydroxylamine | 50% aqueous solution |

| Ethanol | Anhydrous |

| Ethyl Acetate | Reagent grade |

| Hexane | Reagent grade |

| Anhydrous Magnesium Sulfate | Reagent grade |

| Deionized Water | |

| Round-bottom flask | Appropriate size |

| Reflux condenser | |

| Magnetic stirrer with heating plate | |

| Rotary evaporator | |

| Separatory funnel | |

| Standard laboratory glassware | |

| NMR Spectrometer | For product characterization |

| Mass Spectrometer | For product characterization |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-methoxypropanenitrile (1.0 eq) and ethanol.

-

Addition of Hydroxylamine: To the stirring solution, add a 50% aqueous solution of hydroxylamine (1.5 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and wash with a small amount of ethyl acetate.

-

Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford the pure (1Z)-N'-hydroxy-2-methoxypropanimidamide.

Causality in Experimental Design

-

Choice of Solvent: Ethanol is an excellent solvent for this reaction as it readily dissolves both the nitrile starting material and hydroxylamine, and its boiling point is suitable for reflux conditions.

-

Excess Hydroxylamine: A slight excess of hydroxylamine is used to ensure the complete conversion of the nitrile starting material.

-

Aqueous Workup and Extraction: The aqueous workup is necessary to remove any unreacted hydroxylamine and other water-soluble byproducts. Ethyl acetate is a suitable solvent for extracting the desired product from the aqueous phase due to the product's expected moderate polarity.

-

Purification by Recrystallization: Recrystallization is a robust and effective method for purifying solid organic compounds, allowing for the isolation of the target molecule in high purity.

Conclusion

The synthesis of (1Z)-N'-hydroxy-2-methoxypropanimidamide, while not historically prominent, is a straightforward and reproducible process that relies on a foundational reaction in organic chemistry. By following the detailed protocol outlined in this guide, researchers and drug development professionals can confidently prepare this valuable N'-hydroxyimidamide building block for further investigation and application in their respective fields. The continued exploration of molecules within this class holds significant promise for the discovery of novel therapeutics.

References

Sources

(1Z)-N'-hydroxy-2-methoxypropanimidamide mechanism of action as a prodrug

An In-depth Technical Guide to the Prodrug Mechanism of (1Z)-N'-hydroxy-2-methoxypropanimidamide

This document provides a comprehensive technical overview of the hypothesized mechanism of action for (1Z)-N'-hydroxy-2-methoxypropanimidamide as a prodrug. Given the limited direct literature on this specific molecule, this guide synthesizes established principles of medicinal chemistry and pharmacology, particularly concerning the bioactivation of N'-hydroxy-imidamides (amidoximes), to construct a scientifically rigorous and plausible mechanistic framework. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of prodrug metabolism and mechanism of action.

The development of effective therapeutics is often hampered by suboptimal pharmacokinetic or pharmacodynamic properties of an active pharmaceutical ingredient (API). The prodrug strategy is a powerful tool in medicinal chemistry to overcome these limitations. A prodrug is a pharmacologically inactive compound that undergoes biotransformation in vivo to release the active parent drug[1]. This approach can enhance properties such as solubility, permeability, metabolic stability, and site-specific delivery.

(1Z)-N'-hydroxy-2-methoxypropanimidamide belongs to the chemical class of N'-hydroxy-imidamides, commonly known as amidoximes. The amidoxime functional group is a well-established prodrug moiety for amidines[2]. Amidines are strongly basic and are often protonated at physiological pH, which can limit their oral bioavailability and cell membrane permeability[1]. By converting the amidine to the less basic and more lipophilic amidoxime, these pharmacokinetic hurdles can be surmounted. The in vivo bioactivation then occurs via enzymatic reduction of the N'-hydroxy group to regenerate the active amidine functionality[1][2].

This guide postulates that (1Z)-N'-hydroxy-2-methoxypropanimidamide acts as a prodrug for the corresponding active metabolite, 2-methoxypropanimidamide, following the established bioactivation pathway for amidoximes.

Proposed Bioactivation Pathway

The central hypothesis is that (1Z)-N'-hydroxy-2-methoxypropanimidamide is metabolically reduced in vivo to yield the pharmacologically active 2-methoxypropanimidamide. This N-reductive biotransformation is catalyzed by specific enzyme systems primarily located in the liver and other tissues[1].

Key Enzymatic Systems in Amidoxime Reduction

Two primary enzyme systems are implicated in the reduction of N-hydroxylated compounds, including amidoximes:

-

The Mitochondrial Amidoxime Reducing Component (mARC) System: This is recognized as the principal pathway for the bioactivation of amidoxime prodrugs[2][3]. This three-component enzyme system is located in the outer mitochondrial membrane and comprises:

-

mARC1 or mARC2: Molybdenum-containing enzymes that catalyze the reduction of the N-hydroxylated substrate[3][4][5].

-

Cytochrome b5 (Cyb5B): An electron carrier protein.

-

NADH-Cytochrome b5 Reductase (Cyb5R): A flavoprotein that transfers electrons from NADH to cytochrome b5, which in turn reduces the mARC enzyme[6].

The mARC system is highly efficient in reducing a wide array of N-hydroxylated compounds and is considered a key determinant of the in vivo efficacy of amidoxime prodrugs[2][6].

-

-

Cytochrome P450 (CYP) Reductases: While primarily known for oxidative metabolism, cytochrome P450 enzymes are also capable of catalyzing reductive reactions, particularly under low oxygen tension[7][8]. The reduction of N-hydroxy compounds can be mediated by CYP enzymes in conjunction with NADPH-cytochrome P450 reductase[7][9]. Although generally considered a less significant pathway for amidoxime reduction than the mARC system under normal physiological conditions, its contribution cannot be disregarded[1].

The proposed bioactivation is depicted in the following pathway:

Caption: Proposed bioactivation of (1Z)-N'-hydroxy-2-methoxypropanimidamide.

The Active Moiety and Putative Pharmacological Action

Upon successful bioactivation, the released active metabolite is 2-methoxypropanimidamide. The pharmacological activity of this molecule will be dictated by the interactions of its amidine functional group with biological targets.

Pharmacological Profile of Amidines

The amidine group is a "bioisostere" of a protonated primary amine and can act as a mimic of the guanidinium group of arginine[2][10]. This allows amidine-containing molecules to engage in strong electrostatic and hydrogen-bonding interactions with various protein targets[10][11]. Consequently, small molecules featuring an amidine scaffold have demonstrated a wide range of biological activities, targeting enzymes such as proteases and kinases, as well as receptors and DNA[10][12][13].

Hypothesized Target Engagement

The specific molecular target of 2-methoxypropanimidamide is unknown and requires experimental determination. However, based on the chemical properties of the amidine group, it is plausible that the active drug binds to a target protein's active or allosteric site, potentially an "arginine hole" rich in acidic residues like aspartate or glutamate. This binding would modulate the protein's function, leading to a downstream therapeutic effect.

Caption: Hypothesized interaction of the active amidine with a protein target.

Experimental Validation Framework

To validate the proposed mechanism of action, a systematic experimental approach is required. The following protocols provide a self-validating framework to confirm the bioactivation pathway and identify the molecular target.

Protocol 1: In Vitro Prodrug Bioactivation Assay

Objective: To confirm the enzymatic reduction of (1Z)-N'-hydroxy-2-methoxypropanimidamide to 2-methoxypropanimidamide and to identify the contributing enzyme systems.

Methodology:

-

Reaction Setup: Prepare incubations of the prodrug (e.g., 1-10 µM) with various subcellular fractions (liver microsomes, S9, and isolated mitochondria) from human and other relevant species.

-

Cofactor Requirement: For each fraction, set up parallel incubations with and without the required cofactors (NADH for the mARC system, NADPH for the CYP system).

-

Enzyme Inhibition (Optional): To further delineate the pathways, incubations can be performed in the presence of broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) or compounds known to interfere with the mARC system.

-

Time-Course Analysis: Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Sample Preparation: Quench the reaction (e.g., with cold acetonitrile containing an internal standard) and centrifuge to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to simultaneously quantify the disappearance of the parent prodrug and the appearance of the active amidine metabolite[14][15][16][17][18].

Data Presentation:

| Incubation Condition | Cofactor | Prodrug Half-life (min) | Active Metabolite Formation Rate (pmol/min/mg protein) |

| Liver Microsomes | NADPH | ||

| Liver Microsomes | NADH | ||

| Liver Mitochondria | NADPH | ||

| Liver Mitochondria | NADH | ||

| S9 Fraction | NADPH | ||

| S9 Fraction | NADH |

Experimental Workflow Diagram:

Caption: Workflow for in vitro prodrug bioactivation studies.

Protocol 2: Target Identification via Cellular Thermal Shift Assay (CETSA)

Objective: To perform an unbiased identification of the cellular protein target(s) of the active metabolite, 2-methoxypropanimidamide.

Methodology:

CETSA is a powerful biophysical method for assessing drug-target engagement in a native cellular environment. It is based on the principle that ligand binding increases the thermal stability of the target protein[19][20][21][22][23].

-

Cell Treatment: Treat intact cells or cell lysates with the active metabolite (2-methoxypropanimidamide) or a vehicle control.

-

Thermal Challenge: Heat aliquots of the treated samples across a range of temperatures (e.g., 40°C to 70°C).

-

Lysis and Separation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the heat-induced aggregated proteins by centrifugation.

-

Protein Quantification (Western Blot): For a known candidate target, the amount of soluble protein at each temperature can be quantified by Western Blot to generate a "melting curve." A shift in this curve upon drug treatment indicates target engagement.

-

Proteome-Wide Analysis (TPP): For unbiased target discovery, the soluble protein fractions from each temperature point are analyzed using quantitative mass spectrometry (Thermal Proteome Profiling, TPP)[21]. Proteins that show increased thermal stability (a rightward shift in their melting curve) in the drug-treated samples are identified as potential targets.

Data Presentation:

| Protein ID | Gene Name | T-shift (°C) | p-value | Biological Function |

| P12345 | GENE1 | +3.5 | <0.01 | Serine Protease |

| Q67890 | GENE2 | +2.8 | <0.05 | Kinase |

| ... | ... | ... | ... | ... |

Experimental Workflow Diagram:

Caption: Workflow for target identification using CETSA-MS (TPP).

Conclusion and Future Directions

This guide proposes a detailed, hypothesis-driven mechanism of action for (1Z)-N'-hydroxy-2-methoxypropanimidamide as a prodrug. It is postulated to undergo enzymatic reduction, primarily via the mitochondrial mARC system, to release the active amidine metabolite, 2-methoxypropanimidamide. This active moiety is hypothesized to exert its pharmacological effect by binding to a specific protein target, a hypothesis that can be rigorously tested using the outlined experimental framework.

The successful validation of this proposed mechanism would not only elucidate the function of this specific compound but also reinforce the utility of the amidoxime prodrug strategy in modern drug discovery. Future work should focus on the chemical synthesis of the 2-methoxypropanimidamide metabolite for direct biological profiling and the execution of the described bioactivation and target identification studies.

References

-

Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

-

Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online. [Link]

-

The mitochondrial amidoxime-reducing component (mARC1) is a novel signal-anchored protein of the outer mitochondrial membrane. PubMed. [Link]

-

Mitochondrial amidoxime reducing component. International Molybdenum Association. [Link]

-

Drug Target Identification Methods. MtoZ Biolabs. [Link]

-

Cellular thermal shift assay. Wikipedia. [Link]

-

Cellular thermal shift assay: an approach to identify and assess protein target engagement. PubMed. [Link]

-

Reduction of Hydrogen Peroxide by Human Mitochondrial Amidoxime Reducing Component Enzymes. MDPI. [Link]

-

Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health (NIH). [Link]

-

Mitochondrial amidoxime-reducing component 1. Wikipedia. [Link]

-

The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PubMed Central. [Link]

-

The Mitochondrial Amidoxime Reducing Component (mARC) Is Involved in Detoxification of N-Hydroxylated Base Analogues. ACS Publications. [Link]

-

Drug Target Identification. EditCo Bio. [Link]

-

Target Identification and Validation (Small Molecules). University College London. [Link]

-

Zanamivir Amidoxime- and N-Hydroxyguanidine-Based Prodrug Approaches to Tackle Poor Oral Bioavailability. PubMed. [Link]

-

Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. PubMed. [Link]

-

Characterization of Pro-Drug Metabolism and Drug Permeability Kinetics in a Microphysiological In Vitro Model of the Human Small Intestinal Barrier Incorporating Mucus-Generating Cells Coupled with LC-MS/MS Analysis. PubMed. [Link]

-

Amidoximes and their masked derivatives as prodrugs of amidines – arginine mimetics. OPHCJ. [Link]

-

Aldehyde Reduction by Cytochrome P450. PubMed Central. [Link]

-

Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. PubMed Central. [Link]

-

Charting the chemical space of target sites: insights into the binding modes of amine and amidine groups. PubMed. [Link]

-

LC-MS/MS method for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies. PubMed. [Link]

-

Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. National Institutes of Health (NIH). [Link]

-

Amidine containing compounds: Antimicrobial activity and its potential in combating... PubMed Central. [Link]

-

Unusual dehydroxylation of antimicrobial amidoxime prodrugs by cytochrome b(5) and NADH cytochrome b(5) reductase. ResearchGate. [Link]

-

Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. PubMed Central. [Link]

-

Cytochrome P450-dependent N-hydroxylation of an aminoguanidine (amidinohydrazone) and microsomal retroreduction of the N-hydroxylated product. Taylor & Francis Online. [Link]

-

N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines. PubMed. [Link]

-

Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease. CSU Research Output. [Link]

-

Antibody-directed enzyme prodrug therapy: pharmacokinetics and plasma levels of prodrug and drug in a phase I clinical trial. PubMed. [Link]

-

Enzymatic and Electrochemical Oxidation of N-hydroxy Compounds. Redox Potential, Electron-Transfer Kinetics, and Radical Stability. PubMed. [Link]

-

Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. Royal Society of Chemistry. [Link]

-

Amidine. Wikipedia. [Link]

-

Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease. ResearchGate. [Link]

-

Cytochromes P450 Catalyze the Reduction of α,β-Unsaturated Aldehydes. ResearchGate. [Link]

-

Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. MDPI. [Link]

-

Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Juniper Publishers. [Link]

-

Design and synthesis of imidazole N-H substituted amide prodrugs as inhibitors of hepatitis C virus replication. PubMed. [Link]

-

Prodrugs of Amides, Imides and Other NH-acidic Compounds. Semantic Scholar. [Link]

-

Preparation of Amidines by Amidoxime Reduction with Potassium Formate. ResearchGate. [Link]

-

Amidines and related compounds. 6. Structure-activity relations of antihypertensive and antisecretory agents related to clonidine. R Discovery. [Link]

-

Phase I Reactions: Reductive Reactions. JoVE. [Link]

-

Preparation of Amidines by Amidoxime Reduction with Potassium Formate. Organic Chemistry Portal. [Link]

-

Redesigning the Molecular Choreography to Prevent Hydroxylation in Germacradien-11-ol Synthase Catalysis. National Institutes of Health (NIH). [Link]

-

Preparation of Amidines by Amidoxime Reduction with Potassium Formate. Synlett. [Link]

-

Amine prodrugs which utilize hydroxy amide lactonization. II. A potential esterase-sensitive amide prodrug. PubMed. [Link]

-

Enzymatic Hydroxylations of sp3-Carbons. ACS Publications. [Link]

-

hydroxylation as an oxidation reaction?? - any help appreciated. Reddit. [Link]

Sources

- 1. Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amidoximes and their masked derivatives as prodrugs of amidines – arginine mimetics | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. imoa.info [imoa.info]

- 4. The mitochondrial amidoxime-reducing component (mARC1) is a novel signal-anchored protein of the outer mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitochondrial amidoxime reducing component 1 - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Aldehyde Reduction by Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Video: Phase I Reactions: Reductive Reactions [jove.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Charting the chemical space of target sites: insights into the binding modes of amine and amidine groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amidine - Wikipedia [en.wikipedia.org]

- 14. Characterization of Pro-Drug Metabolism and Drug Permeability Kinetics in a Microphysiological In Vitro Model of the Human Small Intestinal Barrier Incorporating Mucus-Generating Cells Coupled with LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. LC-MS/MS method for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antibody-directed enzyme prodrug therapy: pharmacokinetics and plasma levels of prodrug and drug in a phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. juniperpublishers.com [juniperpublishers.com]

- 19. mdpi.com [mdpi.com]

- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 23. Cellular thermal shift assay: an approach to identify and assess protein target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

(1Z)-N'-hydroxy-2-methoxypropanimidamide role in medicinal chemistry

An In-depth Technical Guide to the Medicinal Chemistry Potential of (1Z)-N'-hydroxy-2-methoxypropanimidamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the potential role of (1Z)-N'-hydroxy-2-methoxypropanimidamide in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural attributes, synthetic pathways, and, most critically, its hypothesized therapeutic applications based on established principles of bioisosterism, prodrug design, and the known pharmacology of its core functional groups. While direct experimental data on this specific molecule is not publicly available, this guide extrapolates from a wealth of literature on related N'-hydroxy-imidamide (amidoxime) and N-hydroxy compounds to build a robust, evidence-based case for its investigation as a novel therapeutic agent.

Introduction and Structural Rationale

(1Z)-N'-hydroxy-2-methoxypropanimidamide is a small molecule characterized by three key chemical features: an N'-hydroxy-imidamide core, a methoxy group at the 2-position, and a specific (1Z) stereochemistry about the carbon-nitrogen double bond. The N'-hydroxy-imidamide functional group, also known as an amidoxime, is a versatile pharmacophore in medicinal chemistry. It is recognized for its ability to act as a bioisostere for carboxylic acids and other functionalities, and notably, as a prodrug moiety for amidines.[1][2][3] The introduction of N-hydroxy groups is a well-established strategy to modulate the physicochemical properties of drug candidates.[4] This guide will explore the therapeutic potential of this molecule, focusing on its plausible roles as an enzyme inhibitor and a prodrug, grounded in the established activities of structurally related compounds.

Physicochemical Profile and Structural Analysis

The predicted physicochemical properties of (1Z)-N'-hydroxy-2-methoxypropanimidamide suggest a favorable profile for a lead compound in drug discovery.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 118.14 g/mol | Compliant with Lipinski's Rule of Five, indicating good potential for oral bioavailability. |

| XLogP3 | -0.4 | Suggests high aqueous solubility, which is beneficial for formulation but may pose challenges for membrane permeability. |

| Hydrogen Bond Donors | 2 | Provides opportunities for strong, specific interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 | Contributes to target binding and solubility. |

| Rotatable Bond Count | 2 | Low conformational flexibility can lead to higher binding affinity and improved selectivity. |

Data is estimated based on the structure and general properties of similar molecules from chemical databases.

Key Structural Features:

-

The (1Z)-N'-hydroxy-imidamide Core: This is the primary pharmacophore. The N'-hydroxy group is a weak acid and can act as a key hydrogen bond donor or a metal chelator in enzyme active sites.[5] The (1Z) configuration is crucial as it defines the spatial orientation of the substituents, which can significantly impact target binding affinity and selectivity.[5]

-

The 2-Methoxy Group: The methoxy group can influence the molecule's conformation, solubility, and metabolic stability. It may also participate in hydrogen bonding with the target protein. Its presence can block metabolic oxidation at the adjacent carbon, potentially increasing the compound's half-life.

Synthetic Strategy: A Plausible Route

The synthesis of N'-hydroxy-imidamides is typically straightforward and efficient, most commonly achieved through the addition of hydroxylamine to a nitrile precursor.[3][6]

Workflow for the Synthesis of (1Z)-N'-hydroxy-2-methoxypropanimidamide

Caption: Synthetic workflow for (1Z)-N'-hydroxy-2-methoxypropanimidamide.

Detailed Experimental Protocol

-

Reaction Setup: In a pressurized sealed vial, dissolve 2-methoxypropanenitrile (1.0 eq) in absolute ethanol. To this stirred solution, add aqueous hydroxylamine (50% w/w, 4.0 eq).

-

Reaction: Seal the vial and heat the resulting mixture to 90°C for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, allow the vial to cool to room temperature.

-

Purification: Evaporate the solvent under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure (1Z)-N'-hydroxy-2-methoxypropanimidamide.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Roles and Therapeutic Targets in Medicinal Chemistry

The structural features of (1Z)-N'-hydroxy-2-methoxypropanimidamide suggest its potential utility in several therapeutic areas.

A. Role as a Prodrug for an Amidine Therapeutic

Many potent therapeutic agents containing an amidine group suffer from poor oral bioavailability due to their strong basicity, which leads to protonation at physiological pH.[2] The N'-hydroxy-imidamide moiety is significantly less basic than the corresponding amidine. Therefore, (1Z)-N'-hydroxy-2-methoxypropanimidamide can serve as a prodrug that is more readily absorbed from the gastrointestinal tract. Once absorbed, it can be reduced in vivo by enzymes such as cytochrome P450 systems to the active, more basic amidine.[2]

Caption: Prodrug strategy for improved oral bioavailability.

B. Potential as an Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitor

IDO1 is a heme-containing enzyme that catabolizes tryptophan, leading to an immunosuppressive tumor microenvironment.[7] Inhibition of IDO1 is a promising strategy in cancer immunotherapy. Many IDO1 inhibitors feature a functional group capable of coordinating with the heme iron in the enzyme's active site. The N'-hydroxy-imidamide group is an excellent candidate for this role. Structure-based drug design has led to the discovery of potent hydroxyamidine-based IDO1 inhibitors.[7] It is hypothesized that the N'-hydroxy group of (1Z)-N'-hydroxy-2-methoxypropanimidamide could directly coordinate with the heme iron, while the rest of the molecule forms favorable interactions within the active site, thereby inhibiting enzyme activity and restoring T-cell function.

C. Potential as a Histone Deacetylase (HDAC) Inhibitor

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated therapeutic strategy for various cancers.[8] A common feature of many HDAC inhibitors is a zinc-binding group that chelates the catalytic Zn²⁺ ion in the HDAC active site. Hydroxamic acids are a well-known class of potent HDAC inhibitors.[1] The N'-hydroxy-imidamide moiety can be considered a bioisostere of the hydroxamic acid group and could similarly function as a zinc-binding pharmacophore.

Caption: Proposed mechanism of metalloenzyme inhibition.

Recommended Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of (1Z)-N'-hydroxy-2-methoxypropanimidamide, a series of in vitro assays are recommended.

A. IDO1 Inhibition Assay (Enzymatic)

This protocol is designed to measure the direct inhibitory activity of the compound on recombinant human IDO1 enzyme.

-

Reagents and Materials: Recombinant human IDO1, L-Tryptophan, Ascorbic Acid, Methylene Blue, Catalase, Assay Buffer (e.g., 50 mM potassium phosphate, pH 6.5), 96-well microplate, plate reader.

-

Assay Preparation: Prepare a reaction mixture containing IDO1, catalase, and methylene blue in the assay buffer.

-

Compound Incubation: Serially dilute (1Z)-N'-hydroxy-2-methoxypropanimidamide to various concentrations and add to the wells of the 96-well plate. Add the enzyme reaction mixture to each well.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution of L-Tryptophan and ascorbic acid.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).

-

Reaction Termination: Stop the reaction by adding an appropriate stop solution (e.g., trichloroacetic acid).

-

Detection: The product, N-formylkynurenine, can be detected by measuring its absorbance at 321 nm.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

B. HDAC Inhibition Assay (Fluorometric)

This assay measures the inhibition of HDAC activity using a fluorogenic substrate.

-

Reagents and Materials: Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2), fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Developer solution, Assay Buffer, 96-well black microplate, fluorescence plate reader.

-

Compound Preparation: Prepare serial dilutions of (1Z)-N'-hydroxy-2-methoxypropanimidamide.

-

Reaction Setup: Add the HDAC enzyme and the test compound to the wells of the microplate and incubate briefly.

-

Reaction Initiation: Add the fluorogenic substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Signal Development: Add the developer solution, which cleaves the deacetylated substrate to release the fluorescent product (AMC). Incubate for an additional 15 minutes.

-

Detection: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value.

C. In Vitro ADME - Caco-2 Permeability Assay

This assay assesses the potential for intestinal absorption of the compound.

-

Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer, differentiating to resemble intestinal epithelial cells.

-

Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Assay Procedure:

-

Apical to Basolateral (A-B) Permeability: Add the test compound to the apical (donor) side of the monolayer. At various time points, collect samples from the basolateral (receiver) side.

-

Basolateral to Apical (B-A) Permeability: Add the test compound to the basolateral side and collect samples from the apical side to determine the efflux ratio.

-

-

Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.

Conclusion and Future Directions

(1Z)-N'-hydroxy-2-methoxypropanimidamide represents a compelling, albeit unexplored, small molecule with significant potential in medicinal chemistry. Based on the well-documented activities of its core N'-hydroxy-imidamide functional group, it is a promising candidate for investigation as a prodrug to improve the bioavailability of amidine-based therapeutics, and as a direct-acting inhibitor of key metalloenzymes such as IDO1 and HDACs. Its simple structure and straightforward synthesis make it an attractive starting point for lead optimization campaigns.

Future research should focus on the synthesis of this compound and its biological evaluation using the protocols outlined in this guide. Subsequent structure-activity relationship (SAR) studies could explore modifications to the alkyl backbone and the methoxy group to optimize potency, selectivity, and pharmacokinetic properties. The insights gained from such studies could pave the way for the development of novel therapeutics in oncology and other disease areas.

References

-

Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.0c00443][7]

-

N'-hydroxy-2-methyl-3-(methylamino)propanimidamide. BenchChem. [URL: https://www.benchchem.com/product/b-1937204-88-0][5]

-

Bioactive heterocycles containing endocyclic N-hydroxy groups. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883838/][1]

-

Discovery of a series of hydroximic acid derivatives as potent histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.tandfonline.com/doi/full/10.3109/14756366.2013.827678][8]

-

Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Biological Chemistry. [URL: https://www.researchgate.net/publication/12102927_Reduction_of_N-hydroxylated_compounds_Amidoximes_N-hydroxyamidines_as_pro-drugs_of_amidines][2]

-

The underappreciated hydroxyl in drug discovery. Sygnature Discovery. [URL: https://www.sygnaturediscovery.com/underappreciated-hydroxyl-in-drug-discovery/][4]

-

Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9103092/][9]

-

Synthesis of N'-hydroxy-2-methylpropanimidamide: A Detailed Protocol for Researchers. BenchChem. [URL: https://www.benchchem.com/application-note/synthesis-of-n-hydroxy-2-methylpropanimidamide][3]

-

N'-Hydroxy-2-methylpropanimidamide. LookChem. [URL: https://www.lookchem.com/N-Hydroxy-2-methylpropanimidamide/][10]

-

Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/7537542/][11]

-

Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. ResearchGate. [URL: https://www.researchgate.net/publication/338144005_Study_of_the_cyclization_of_N-hydroxy-and_N-methoxy-N-2-oxoalkylamides]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. [URL: https://www.mdpi.com/1420-3049/29/9/2088][12]

-

(Z)-N'-Hydroxyisobutyrimidamide. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9582835][13]

-

Synthesis of N-(Hydroxy)amide- and N-(Hydroxy)thioamide-containing peptides. The Journal of Organic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/15575727/][14]

-

Biological Activity of Naturally Derived Naphthyridines. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631899/][15]

-

New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer. Bioorganic & Medicinal Chemistry. [URL: https://digibug.ugr.es/handle/10481/73614][16]

-

N'-HYDROXY-2-THIOPHENECARBOXIMIDAMIDE synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesispath_53370-51-7.htm][6]

-

Morphogenics as a Tool for Target Discovery and Drug Development. Drug Discovery Today. [URL: https://pubmed.ncbi.nlm.nih.gov/12213344/][17]

-

Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. Journal of the Serbian Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10787361/][18]

Sources

- 1. Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. N'-hydroxy-2-methyl-3-(methylamino)propanimidamide | Benchchem [benchchem.com]

- 6. N'-HYDROXY-2-THIOPHENECARBOXIMIDAMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a series of hydroximic acid derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N'-Hydroxy-2-methylpropanimidamide|35613-84-4|lookchem [lookchem.com]

- 11. Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. (Z)-N'-Hydroxyisobutyrimidamide | C4H10N2O | CID 9582835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Synthesis of N-(Hydroxy)amide- and N-(Hydroxy)thioamide-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. digibug.ugr.es [digibug.ugr.es]

- 17. Morphogenics as a tool for target discovery and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of (1Z)-N'-hydroxy-2-methoxypropanimidamide: A Technical Guide to Solubility and Stability

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory

In the realm of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. It forms the bedrock upon which formulation, delivery, and ultimately, therapeutic efficacy are built. This guide is designed to provide an in-depth technical exploration of the solubility and stability of (1Z)-N'-hydroxy-2-methoxypropanimidamide .

Section 1: Physicochemical Profile of a Structural Analog: N'-hydroxy-2-methylpropanimidamide

To establish a baseline for our predictions, we first examine the known properties of N'-hydroxy-2-methylpropanimidamide. The primary structural difference is the substitution of a methoxy group (-OCH3) in our target compound for a methyl group (-CH3) in the analog.

| Property | Value | Source |

| Molecular Formula | C4H10N2O | [1][2] |

| Molecular Weight | 102.14 g/mol | [2] |

| Melting Point | 60 °C | [1][3] |

| Boiling Point | 207.2 °C at 760 mmHg | [1] |

| Solubility | Soluble in Chloroform, Methanol | [1][3] |

| XLogP3-AA | 0.4 | [2] |

| Hydrogen Bond Donor Count | 2 | [1][2] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | [1][3] |

Section 2: Predicted Solubility of (1Z)-N'-hydroxy-2-methoxypropanimidamide

The solubility of a compound is a critical determinant of its bioavailability. The presence of the methoxy group in (1Z)-N'-hydroxy-2-methoxypropanimidamide, as opposed to the methyl group in its analog, is expected to influence its solubility profile. The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, potentially increasing its affinity for polar solvents.

Expected Solubility Profile:

-

Aqueous Solubility: The introduction of the polar methoxy group may lead to a modest increase in aqueous solubility compared to N'-hydroxy-2-methylpropanimidamide. The molecule retains its hydrogen bond donor and acceptor sites on the hydroxyimidamide moiety, which will contribute to its interaction with water.

-

Organic Solvents: Similar to its analog, it is predicted to be soluble in polar organic solvents such as methanol, ethanol, and chloroform.[1][3]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the universally accepted shake-flask method for determining equilibrium solubility.

1. Preparation:

- Synthesize and purify (1Z)-N'-hydroxy-2-methoxypropanimidamide to >99% purity.

- Prepare a series of buffers (e.g., phosphate, citrate) at various pH levels (e.g., 2, 5, 7.4, 9).

- Select a range of relevant organic solvents.

2. Execution:

- Add an excess amount of the compound to a known volume of each solvent/buffer in a sealed vial.

- Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

- After agitation, allow the vials to stand to permit the undissolved solid to settle.

3. Analysis:

- Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.

- Dilute the filtrate with a suitable solvent.

- Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

4. Calculation:

- Calculate the solubility based on the measured concentration and the dilution factor.

Workflow for Shake-Flask Solubility Determination

Caption: A stepwise workflow for determining equilibrium solubility.

Section 3: Predicted Stability of (1Z)-N'-hydroxy-2-methoxypropanimidamide

Stability testing is essential to understand a compound's shelf-life and potential degradation pathways. The hydroxyimidamide functional group may be susceptible to hydrolysis and oxidation.

Potential Degradation Pathways:

-

Hydrolysis: The imide moiety could be susceptible to hydrolysis, particularly under acidic or basic conditions, potentially cleaving to form a carboxylic acid and hydroxylamine derivatives. Amide groups, which are structurally related, are known to undergo base-mediated hydrolysis.[5] The rate of degradation is often pH-dependent.[6]

-

Oxidation: The hydroxylamine portion of the molecule could be prone to oxidation. Care should be taken to protect the compound from strong oxidizing agents and atmospheric oxygen, especially in solution.[7]

-

Photostability: The presence of chromophores may render the molecule susceptible to degradation upon exposure to light. Photolytic degradation often involves radical mechanisms.[8]

-

Thermal Stability: As with most organic molecules, exposure to high temperatures can lead to decomposition.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are used to identify likely degradation products and develop stability-indicating analytical methods. These studies should be conducted according to ICH Q1A(R2) guidelines.

1. Stock Solution Preparation:

- Prepare a stock solution of (1Z)-N'-hydroxy-2-methoxypropanimidamide in a suitable solvent (e.g., methanol or acetonitrile-water mixture).

2. Stress Conditions:

- Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a set period.

- Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or a slightly elevated temperature.[9]

- Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H2O2) at room temperature.

- Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C). Expose the stock solution to heat (e.g., 60°C).

- Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

- At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

- Analyze the samples using a stability-indicating HPLC method, capable of separating the parent compound from its degradation products.[9] A diode-array detector can be used to assess peak purity.

- Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the mass of the degradation products, aiding in structural elucidation.[10][11]

Workflow for Forced Degradation Studies

Caption: A workflow for conducting forced degradation studies.

Section 4: Summary and Recommendations

While direct experimental data for (1Z)-N'-hydroxy-2-methoxypropanimidamide is not currently in the public domain, a scientifically-grounded prediction of its solubility and stability profile can be made by leveraging data from its structural analog, N'-hydroxy-2-methylpropanimidamide. The introduction of a methoxy group is anticipated to slightly enhance its polarity and potentially its aqueous solubility. The compound is likely to be susceptible to degradation via hydrolysis and oxidation, and appropriate precautions should be taken during its handling and storage.

It is strongly recommended that researchers perform the detailed experimental protocols outlined in this guide to definitively characterize the solubility and stability of (1Z)-N'-hydroxy-2-methoxypropanimidamide. The resulting data will be invaluable for any further development, including formulation design, pharmacokinetic studies, and establishing appropriate storage conditions.

References

-

Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Available from: [Link]

-

N'-Hydroxy-2-methylpropanimidamide|35613-84-4. LookChem. Available from: [Link]

-

CAS#:1354968-72-1 | N'-hydroxy-2-methoxy-2-methylpropanimidamide. Chemsrc. Available from: [Link]

-

Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed. Available from: [Link]

-

Synthesis, crystal structure, spectroscopic characterization, in vitro and in silico studies of water-soluble (Z)-N'-hydroxy-2-morpholinonicotinimidamide. ResearchGate. Available from: [Link]

-

LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA. Available from: [Link]

-

(Z)-N'-Hydroxyisobutyrimidamide | C4H10N2O | CID 9582835. PubChem - NIH. Available from: [Link]

-

Chemical synthesis and characterization of N-hydroxy-N-methyl fattyamide from palm oil. ResearchGate. Available from: [Link]

-

Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. PubMed. Available from: [Link]

-

Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Available from: [Link]

-

Propanamide, 2-hydroxy-2-methyl- | C4H9NO2 | CID 83059. PubChem - NIH. Available from: [Link]

-

Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. PubMed. Available from: [Link]

-

The degradation pathway of flonicamid during photolysis and hydrolysis. ResearchGate. Available from: [Link]

-

CAS#:1201448-08-9 | N'-hydroxy-2-(hydroxymethyl)isonicotinimidamide. Chemsrc. Available from: [Link]

-

A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. Available from: [Link]

-

Chemical Synthesis and Characterization of N-Hydroxy-N-Methyl Fattyamide from Palm Oil. SciSpace. Available from: [Link]

-

2-hydroxy-N-methylpropanamide | C4H9NO2 | CID 547067. PubChem. Available from: [Link]

-

Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples. Arabian Journal of Chemistry. Available from: [Link]

-

Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide and its copper (II) complex per keto/enol forms and rare earth flotation. OAE Publishing. Available from: [Link]

-

Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed. Available from: [Link]

Sources

- 1. N'-Hydroxy-2-methylpropanimidamide|35613-84-4|lookchem [lookchem.com]

- 2. (Z)-N'-Hydroxyisobutyrimidamide | C4H10N2O | CID 9582835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N'-Hydroxy-2-methylpropanimidamide | 35613-84-4 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. fda.gov [fda.gov]

- 11. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (1Z)-N'-hydroxy-2-methoxypropanimidamide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of (1Z)-N'-hydroxy-2-methoxypropanimidamide, a molecule of interest within the broader class of amidoximes. Amidoximes are crucial functional groups in medicinal chemistry, often serving as key intermediates or as bioisosteres and prodrugs for amidine-containing therapeutics[1]. A thorough understanding of their structural and electronic properties is paramount for quality control, reaction monitoring, and mechanistic studies. This document synthesizes predictive data with established spectroscopic principles to offer a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. We delve into the causality behind experimental choices and data interpretation, providing field-proven protocols and visual workflows to guide researchers in their analytical endeavors.

Chemical Structure and Properties

(1Z)-N'-hydroxy-2-methoxypropanimidamide belongs to the N-hydroxyimidamide (amidoxime) class of compounds. The "(1Z)" designation specifies the stereochemistry around the carbon-nitrogen double bond, indicating that the hydroxyl group and the amino group are on the same side.

-

Molecular Formula: C₄H₁₀N₂O₂

-

Molecular Weight: 118.13 g/mol

-

Structure:

(Note: Image is a representation)

The presence of the methoxy group at the 2-position, the N'-hydroxy group, and the primary amine confers specific electronic and steric properties that are directly observable through spectroscopic techniques.

Integrated Spectroscopic Workflow

The definitive structural elucidation of a novel or synthesized compound relies not on a single technique, but on the convergence of data from multiple orthogonal methods. The workflow below illustrates the logical process, from sample preparation to the final, confirmed structure, integrating NMR, IR, and MS data.

Caption: Integrated workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing unparalleled insight into the chemical environment and connectivity of atoms. For (1Z)-N'-hydroxy-2-methoxypropanimidamide, both ¹H and ¹³C NMR are indispensable.

Expertise & Rationale: Solvent Choice and Proton Exchange

The choice of solvent is critical. While CDCl₃ is common, protic solvents like DMSO-d₆ are often superior for this class of compounds. The hydroxyl (-OH) and amine (-NH₂) protons are acidic and exchangeable. In CDCl₃, their signals can be broad or even absent. In DMSO-d₆, hydrogen bonding with the solvent slows this exchange, resulting in sharper, more observable signals for the OH and NH₂ protons, which is crucial for complete characterization[2][3].

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

The ¹H NMR spectrum is predicted to show five distinct signals.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale & Causality |

| ~9.50 | Broad Singlet | 1H | -OH | The hydroxyl proton is highly deshielded due to the electronegative oxygen and its involvement in hydrogen bonding. Its broadness is characteristic of exchangeable protons[1][4]. |

| ~5.75 | Broad Singlet | 2H | -NH₂ | Protons on the primary amine are also exchangeable and appear as a broad singlet. The chemical shift is typical for amidoxime NH₂ groups[1]. |

| ~3.60 | Quartet (q) | 1H | -CH - | This methine proton is coupled to the three protons of the adjacent methyl group (n+1 rule, 3+1=4), resulting in a quartet. It is deshielded by the adjacent methoxy group and the imidamide moiety[5]. |

| ~3.25 | Singlet (s) | 3H | -OCH₃ | The methoxy protons are chemically equivalent and have no adjacent protons to couple with, hence they appear as a sharp singlet. The electronegative oxygen shifts them downfield[4]. |

| ~1.20 | Doublet (d) | 3H | -CH(CH₃ ) | These methyl protons are coupled to the single methine proton (n+1 rule, 1+1=2), appearing as a doublet. This is a typical upfield aliphatic signal[5]. |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is expected to show four signals, one for each unique carbon environment.

| Chemical Shift (δ) ppm | Assignment | Rationale & Causality |

| ~152 | C =N | The sp²-hybridized carbon of the imidamide group is significantly deshielded and appears furthest downfield, a characteristic feature of this functional group[1][6]. |

| ~75 | -C H- | The methine carbon is deshielded due to the direct attachment of the electronegative methoxy group. |

| ~58 | -OC H₃ | The carbon of the methoxy group appears in the typical range for sp³ carbons bonded to an oxygen atom. |

| ~18 | -CH(C H₃) | The terminal methyl carbon is the most shielded, appearing furthest upfield in the aliphatic region of the spectrum[6]. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

¹H NMR Parameters: Employ a spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2 seconds. Typically, 16-32 scans are sufficient.

-

¹³C NMR Parameters: Use a spectral width of 220 ppm with proton decoupling. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons, though none are present here. An acquisition of 1024 or more scans is common to achieve adequate signal-to-noise.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) using appropriate software.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations[7].

Spectral Interpretation

The key to interpreting the IR spectrum is to identify characteristic absorption bands. For amidoximes, the N-O, C=N, N-H, and O-H stretches are particularly diagnostic[8][9].

| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Rationale & Causality |

| 3450 - 3200 (broad) | N-H and O-H Stretching | -NH₂, -OH | This broad, strong absorption is a hallmark of hydrogen-bonded N-H and O-H groups. The individual peaks often overlap to form a single complex band[10]. |

| 2980 - 2850 (medium) | C-H Stretching | Aliphatic C-H | These absorptions are due to the stretching vibrations of the sp³-hybridized C-H bonds in the methoxy, methine, and methyl groups. |